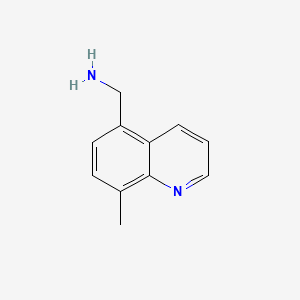
(8-Methylquinolin-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(8-Methylquinolin-5-yl)methanamine is a chemical compound belonging to the class of quinoline derivatives. It has garnered attention due to its potential therapeutic and biological effects, as well as its applications in various fields such as medical, environmental, and industrial research.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Research has explored its potential as an anticancer agent, particularly against non-small cell lung cancer cell lines.
Medicine: It has shown promise in the development of new therapeutic agents due to its biological activity.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals.
Safety and Hazards
作用機序
Target of Action
The primary target of (8-Methylquinolin-5-yl)methanamine, also known as 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, is the non-small cell lung cancer cell line, A549 . This compound interacts with the proteins in the PI3K/AKT/mTOR pathway, which plays a significant role in multiple cancers .
Mode of Action
This compound interacts with its targets by binding to the proteins in the PI3K/AKT/mTOR pathway . The binding energy of this compound with these proteins is found to be lesser , indicating a strong interaction and potential inhibitory effect on the pathway.
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in cell proliferation and apoptosis, and its dysregulation is associated with multiple cancers . By interacting with this pathway, this compound can potentially influence cell growth and survival.
Result of Action
The compound exhibits anticancer activity against the A549 cell line, with an inhibition concentration value (IC50) of 29.4 μM . This indicates that the compound can effectively inhibit the growth of these cancer cells at this concentration.
生化学分析
Biochemical Properties
(8-Methylquinolin-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . Additionally, it interacts with enzymes involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . These interactions suggest that this compound may have potential therapeutic applications in treating malaria and certain types of cancer.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of non-small cell lung cancer cells by interfering with the PI3K/AKT/mTOR pathway . This pathway is known to regulate cell growth, proliferation, and survival, indicating that this compound may have potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with the PI3K/AKT/mTOR pathway proteins results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . This mechanism highlights the potential of this compound as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for prolonged observation of its effects on cells . Long-term studies have indicated that it can induce sustained changes in cellular metabolism and gene expression, further supporting its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit the growth of Plasmodium species in mice without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the metabolism of synthetic cannabinoids by influencing ester hydrolysis pathways . This interaction suggests that this compound may have broader implications in metabolic regulation and drug metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its interaction with target biomolecules and subsequent biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methylquinolin-5-yl)methanamine typically involves the reaction of 8-methylquinoline with appropriate amination reagents. One common method includes the use of 2-chloro-3-(chloromethyl)-7-methylquinoline as a starting material, which is then reacted with an amine source under controlled conditions . The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
化学反応の分析
Types of Reactions
(8-Methylquinolin-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
類似化合物との比較
Similar Compounds
2-Chloro-8-methylquinoline: Another quinoline derivative with similar structural features.
8-Methylquinoline: A precursor in the synthesis of (8-Methylquinolin-5-yl)methanamine.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
Uniqueness
This compound stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry .
特性
IUPAC Name |
(8-methylquinolin-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-4-5-9(7-12)10-3-2-6-13-11(8)10/h2-6H,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZJHOJWWBVSGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)CN)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

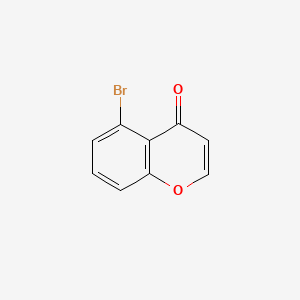
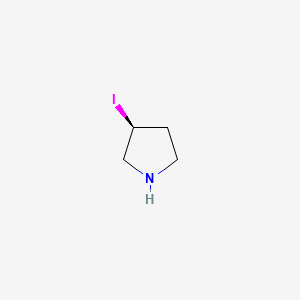
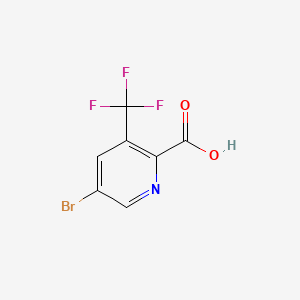
![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)
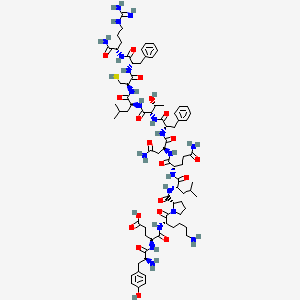
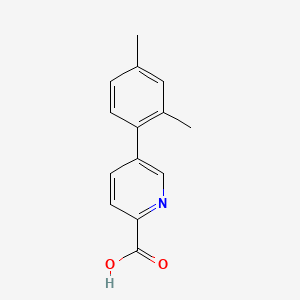
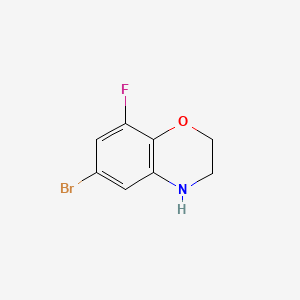
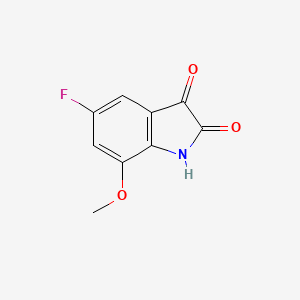
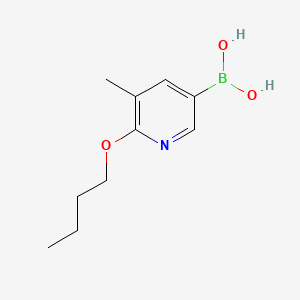
![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)


